molecular formula C17H18N2O2 B5558205 1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone

1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone

Cat. No. B5558205
M. Wt: 282.34 g/mol
InChI Key: XVHUCSHYZYRFLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" involves multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the compound "3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one" is synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, showcasing the complex synthesis pathways involving this class of compounds (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Single crystal X-ray crystallography has determined the structure of some compounds, revealing key features such as intramolecular hydrogen bonding and chair conformation of the morpholine fragment (Aljohani et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" derivatives highlight their reactivity and potential for generating a wide range of biologically active molecules. These compounds have been involved in reactions such as Mannich reactions, Buchwald–Hartwig amination, and cyclization reactions, leading to products with diverse biological activities (Thanusu et al., 2010).

Physical Properties Analysis

The physical properties of "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" derivatives, such as melting points and solubility, are crucial for their application in various scientific fields. These properties are often determined alongside the synthesis and structural analysis to ensure the compounds' suitability for further biological evaluation and application.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential applications of "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" derivatives. Studies have shown that these compounds exhibit significant biological activities, such as antimicrobial and anti-inflammatory effects, highlighting their importance in medicinal chemistry and pharmaceutical research (Helal et al., 2015).

Scientific Research Applications

Microwave-Assisted Synthesis of Mono- and Disubstituted Derivatives

A study developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone, demonstrating a novel alternative for the synthesis of mono- and disubstituted Mannich bases. This method is characterized by its short reaction time, non-catalytic nature, and reproducibility on a gram scale. The study further provides detailed characterization of the compounds, including X-ray crystallography for selected derivatives, highlighting the structural features like intramolecular hydrogen bonding and π–π stack interactions (Aljohani et al., 2019).

Antibacterial Activity of Novel Pyrimidines and Thiazolidinones

Another research focused on the synthesis of novel pyrimidines and thiazolidinones derivatives through microwave irradiation. The compounds were synthesized from 1-(4-morpholinophenyl) ethanone and screened for antibacterial activity. This study exemplifies the potential biological applications of derivatives of 1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Docking Study for Antibacterial Activity

A molecular docking study of novel synthesized pyrazole derivatives, starting from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, explored the binding interaction of these compounds with selected bacterial proteins. This study underscores the significance of structural modifications in enhancing antibacterial activity and provides insights into the molecular basis of such effects (Khumar, Ezhilarasi, & Prabha, 2018).

Anti-inflammatory Activity of Thiophene Derivatives

Research on the synthesis and characterization of thiophene derivatives from 1-(4-morpholinophenyl)ethanone has revealed promising anti-inflammatory activity. The study details the synthesis process, molecular modeling, and evaluation of anti-inflammatory activity, indicating the therapeutic potential of these compounds in treating inflammation-related conditions (Helal et al., 2015).

Synthesis and Characterization of Complexes

A study on the solvent effect on neutral Co (II) complexes of paeonol derivative, including derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone, highlights the influence of crystallization solvents on molecular stability and packing, providing insights into the design and synthesis of metal complexes with tailored properties (Patel et al., 2019).

properties

IUPAC Name

1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13(20)15-2-3-17(19-8-10-21-11-9-19)16(12-15)14-4-6-18-7-5-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHUCSHYZYRFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone

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